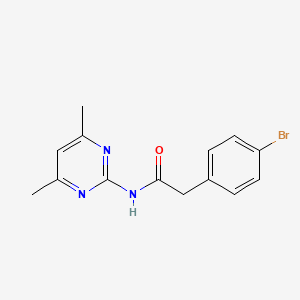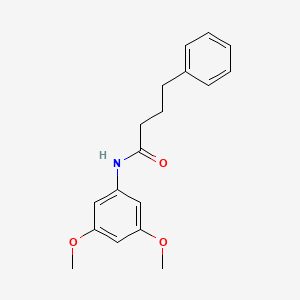![molecular formula C16H20N2O3 B5858102 methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate](/img/structure/B5858102.png)
methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 1-[2-(tert-butylamino)-2-oxoethyl]-1H-indole-3-carboxylate, commonly known as MTBOEIC, is a synthetic compound that has been extensively studied for its potential applications in scientific research. It belongs to the class of indole-based compounds and has been found to exhibit a range of biochemical and physiological effects.
Wissenschaftliche Forschungsanwendungen
MTBOEIC has been extensively studied for its potential applications in scientific research. It has been found to exhibit activity against a range of cancer cell lines, including breast, lung, and colon cancer. MTBOEIC has also been shown to have anti-inflammatory and analgesic properties, making it a potential candidate for the treatment of inflammatory diseases such as arthritis. Additionally, MTBOEIC has been found to have neuroprotective effects, suggesting its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Wirkmechanismus
MTBOEIC exerts its biological effects through the inhibition of histone deacetylase (HDAC) enzymes. HDACs are enzymes that play a key role in the regulation of gene expression by removing acetyl groups from histone proteins. The inhibition of HDACs by MTBOEIC leads to the accumulation of acetylated histones, which in turn promotes the expression of genes that are involved in cell differentiation, apoptosis, and other cellular processes.
Biochemical and Physiological Effects:
MTBOEIC has been found to exhibit a range of biochemical and physiological effects. It has been shown to induce cell cycle arrest and apoptosis in cancer cells, while also inhibiting the growth and proliferation of cancer cells. MTBOEIC has also been found to reduce inflammation and pain in animal models of arthritis, suggesting its potential use as an anti-inflammatory and analgesic agent. Additionally, MTBOEIC has been found to protect neurons from oxidative stress and other forms of damage, suggesting its potential use in the treatment of neurodegenerative diseases.
Vorteile Und Einschränkungen Für Laborexperimente
MTBOEIC has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, ensuring a consistent supply for experiments. Additionally, it has been extensively studied for its biological effects, making it a well-characterized compound for use in research. However, there are also limitations to the use of MTBOEIC in lab experiments. Its mechanism of action is not fully understood, and it may have off-target effects that could complicate experimental results.
Zukünftige Richtungen
There are several future directions for the study of MTBOEIC. One area of research is the development of more potent and selective HDAC inhibitors based on the structure of MTBOEIC. Another area of research is the investigation of the potential use of MTBOEIC in combination with other anti-cancer agents to enhance its efficacy. Additionally, there is a need for further studies to elucidate the mechanism of action of MTBOEIC and its potential off-target effects. Finally, there is a need for in vivo studies to evaluate the safety and efficacy of MTBOEIC in animal models.
Synthesemethoden
MTBOEIC can be synthesized through a multistep process involving the reaction of tert-butylamine with ethyl 2-bromoacetate to form tert-butyl 2-bromoacetate. The tert-butyl 2-bromoacetate is then reacted with indole-3-carboxylic acid in the presence of a palladium catalyst to form MTBOEIC. This synthesis method has been optimized to achieve high yields and purity of the final product.
Eigenschaften
IUPAC Name |
methyl 1-[2-(tert-butylamino)-2-oxoethyl]indole-3-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N2O3/c1-16(2,3)17-14(19)10-18-9-12(15(20)21-4)11-7-5-6-8-13(11)18/h5-9H,10H2,1-4H3,(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFKRIRNRUXRVIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)CN1C=C(C2=CC=CC=C21)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![N-[4-(dimethylamino)phenyl]-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B5858063.png)


![1-benzyl-4-[3-(4-methylphenyl)acryloyl]piperazine](/img/structure/B5858085.png)
![2-[(4-methyl-2-pyrimidinyl)thio]-N-1,3-thiazol-2-ylacetamide](/img/structure/B5858097.png)

![3-{[(2-chlorophenyl)amino]sulfonyl}-4-fluorobenzoic acid](/img/structure/B5858122.png)
![2-[5-(4-methylphenyl)-2H-tetrazol-2-yl]-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B5858129.png)
![2-[2-(cyanoimino)-1-azepanyl]acetamide](/img/structure/B5858148.png)
